Oteseconazole

Catalog No.
S538311
CAS No.
1340593-59-0
M.F
C23H16F7N5O2
M. Wt
527.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Oteseconazole

CAS Number

1340593-59-0

Product Name

Oteseconazole

IUPAC Name

(2R)-2-(2,4-difluorophenyl)-1,1-difluoro-3-(tetrazol-1-yl)-1-[5-[4-(2,2,2-trifluoroethoxy)phenyl]pyridin-2-yl]propan-2-ol

Molecular Formula

C23H16F7N5O2

Molecular Weight

527.4 g/mol

InChI

InChI=1S/C23H16F7N5O2/c24-16-4-7-18(19(25)9-16)21(36,11-35-13-32-33-34-35)23(29,30)20-8-3-15(10-31-20)14-1-5-17(6-2-14)37-12-22(26,27)28/h1-10,13,36H,11-12H2/t21-/m0/s1

InChI Key

IDUYJRXRDSPPRC-NRFANRHFSA-N

SMILES

C1=CC(=CC=C1C2=CN=C(C=C2)C(C(CN3C=NN=N3)(C4=C(C=C(C=C4)F)F)O)(F)F)OCC(F)(F)F

Solubility

Insoluble at a pH range of 1 to 9

Synonyms

Oteseconazole; VT-1161; VT 1161; VT1161.

Canonical SMILES

C1=CC(=CC=C1C2=CN=C(C=C2)C(C(CN3C=NN=N3)(C4=C(C=C(C=C4)F)F)O)(F)F)OCC(F)(F)F

Isomeric SMILES

C1=CC(=CC=C1C2=CN=C(C=C2)C([C@](CN3C=NN=N3)(C4=C(C=C(C=C4)F)F)O)(F)F)OCC(F)(F)F

Description

The exact mass of the compound Oteseconazole is 527.1192 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> EU pediatric investigation plans. However, this does not mean our product can be used or applied in the same or a similar way.

Oteseconazole is a novel antifungal compound developed for the treatment of recurrent vulvovaginal candidiasis. It is an orally bioavailable and selective inhibitor of the fungal cytochrome P450 enzyme 51, also known as CYP51 or lanosterol 14-alpha-demethylase. This enzyme plays a critical role in the biosynthesis of ergosterol, a vital component of fungal cell membranes. By inhibiting CYP51, oteseconazole disrupts ergosterol synthesis, leading to increased membrane permeability and ultimately fungal cell death .

The chemical formula for oteseconazole is C23H16F7N5O2C_{23}H_{16}F_{7}N_{5}O_{2} with a molecular weight of approximately 527.403 g/mol. Its structure includes a tetrazole metal-binding group that enhances its selectivity for fungal enzymes while minimizing off-target effects on human cytochrome P450 enzymes .

Oteseconazole primarily acts through the inhibition of the CYP51 enzyme, which catalyzes the C-14 demethylation of lanosterol to produce ergosterol. The inhibition of this step leads to the accumulation of toxic 14-methylated sterols within fungal cells, contributing to their death . The reaction can be summarized as follows:

  • Normal Reaction: Lanosterol + CYP51 → Ergosterol
  • Inhibition by Oteseconazole: Lanosterol + Oteseconazole + CYP51 → Accumulation of 14-methylated sterols (toxic)

This mechanism is critical in combating various Candida species, particularly those resistant to conventional treatments like fluconazole .

Oteseconazole exhibits potent antifungal activity against a broad spectrum of Candida species, including Candida albicans, Candida glabrata, Candida krusei, and others associated with recurrent vulvovaginal candidiasis. In vitro studies have demonstrated its effectiveness even against strains resistant to other azole antifungals . Clinical trials have shown that oteseconazole is well-tolerated, with mild to moderate adverse effects reported, making it a promising option for patients suffering from chronic infections .

The synthesis of oteseconazole involves several key steps that incorporate advanced organic chemistry techniques. While detailed proprietary methods are not publicly disclosed, it generally includes:

  • Formation of the Tetrazole Ring: This step involves cyclization reactions that lead to the formation of the tetrazole moiety.
  • Introduction of Fluorinated Phenyl Groups: Fluorinated aromatic compounds are synthesized and subsequently attached to the core structure.
  • Final Assembly: The final compound is constructed through coupling reactions that combine various intermediates into the complete oteseconazole structure.

These synthetic routes emphasize the importance of selective reactions to achieve the desired pharmacological properties while maintaining high purity levels .

Oteseconazole is primarily indicated for the treatment of recurrent vulvovaginal candidiasis, providing an alternative for patients who have not responded adequately to traditional therapies. Its unique mechanism allows it to target resistant fungal strains effectively, making it a valuable addition to antifungal therapy options . Additionally, ongoing research may explore its potential applications in treating other fungal infections beyond candidiasis.

Oteseconazole has been studied for its interactions with other medications, particularly those metabolized by cytochrome P450 enzymes. It is noted as a moderate inhibitor of CYP3A4, which may increase the exposure and potential toxicity of co-administered drugs that are substrates for this enzyme . Furthermore, it does not significantly interact with transport proteins such as P-glycoprotein or breast cancer resistance protein, allowing for a favorable drug interaction profile in clinical settings .

Several compounds share structural or functional similarities with oteseconazole, particularly within the azole class of antifungals. Here are some notable examples:

Compound NameMechanism of ActionUnique Features
FluconazoleInhibits ergosterol synthesis via CYP51Broad-spectrum activity against various fungi
ItraconazoleInhibits ergosterol synthesis via CYP51Effective against dermatophytes and systemic infections
VoriconazoleInhibits ergosterol synthesis via CYP51Enhanced activity against Aspergillus species
PosaconazoleInhibits ergosterol synthesis via CYP51Potent against zygomycetes and Candida species

Oteseconazole distinguishes itself through its selective inhibition of fungal CYP51 with reduced off-target effects on human enzymes, making it particularly suitable for treating recurrent infections without significant side effects associated with other azoles .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.2

Hydrogen Bond Acceptor Count

13

Hydrogen Bond Donor Count

1

Exact Mass

527.11922190 g/mol

Monoisotopic Mass

527.11922190 g/mol

Heavy Atom Count

37

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

VHH774W97N

Drug Indication

Oteseconazole is an azole antifungal indicated to reduce the incidence of recurrent vulvovaginal candidiasis (RVVC) in females with a history of RVVC who are not of reproductive potential.
Treatment of vulvovaginal candidiasis

Mechanism of Action

Oteseconazole is an azole metalloenzyme inhibitor that targets CYP51 (also known as 14α demethylase), an enzyme that demethylates the 14-α position of lanosterol to form ergosterol. In yeast and fungi, the formation of ergosterol plays an important role in the integrity, permeability and fluidity of cell membranes. Therefore, because of its ability to bind and inhibit CYP51, oteseconazole is active against most microorganisms associated with recurrent vulvovaginal candidiasis (RVVC). Besides blocking the formation of ergosterol, oteseconazole also promotes the accumulation of 14-methylated sterols that lead to fungal cell death. To limit off-target toxicity, oteseconazole has a tetrazole metal-binding group that gives it a lower affinity for the human CYP51 isoenzyme. Mechanisms of drug resistance were evaluated _in vitro_, and increases in oteseconazole minimum inhibitory concentrations were associated with the upregulation of efflux pumps CDR1 and MDR1, and the azole target itself (CYP51). Oteseconazole had _in vitro_ activity against _Candida_ spp. that were resistant to fluconazole, and it was active against most of the microorganisms associated with RVVC: _Candida albicans_, _Candida glabrata_, _Candida krusei_, _Candida parapsilosis_, _Candida tropicalis_, _Candida lusitaniae_ and _Candida dubliniensis_. As antimicrobial susceptibility patterns are geographically distinct, local antibiograms should be consulted to ensure adequate coverage of relevant pathogens prior to use.

Absorption Distribution and Excretion

Between 20 mg and 320 mg, the AUC of oteseconazole increased relatively dose proportionally, and the Cmax increased less than dose proportionally. On average, the AUC was 64.2 h·µg/mL, and the Cmax was 2.8 µg/mL at the end of recurrent vulvovaginal candidiasis (RVVC) treatment. The tmax of oteseconazole ranged from 5 to 10 hours. Sex, race/ethnicity, and mild to moderate renal impairment do not have a significant effect on the pharmacokinetics of oteseconazole. The bioavailability of oteseconazole is affected by high-fat, high-calorie meals. With a diet that had 800-1000 Calories and 50% fat, Cmax and AUC0-72h were 45% and 36% higher, respectively. No significant differences were detected with a low-fat, low-calorie meal. Animal models have shown that the bioavailability of oteseconazole is high. In a murine model, bioavailability was 73%. In dogs, bioavailability was 40% after fasting, and 100% in a fed state. Pre-clinical studies have shown that oteseconazole exposure in vaginal tissue is similar to plasma exposure.
The majority of oteseconazole is excreted via feces and bile, and low levels of it can be found in urine.
On average, the volume of distribution of oteseconazole is 423 L.
Clinical phase I studies performed in healthy adults found that the clearance of oteseconazole is not affected by age or sex, and that the relationship between weight and clearance is approximately linear. The clearance of oteseconazole in non-white participants was 48% higher than the one detected in white participants, although the reasons for this are unknown.

Metabolism Metabolites

Oteseconazole does not undergo significant metabolism.

Wikipedia

Oteseconazole

Biological Half Life

The median terminal half-life of oteseconazole is approximately 138 days.

Use Classification

Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2024-02-18
1: Gupta AK, Studholme C. Novel investigational therapies for onychomycosis: an update. Expert Opin Investig Drugs. 2016;25(3):297-305. doi: 10.1517/13543784.2016.1142529. Review. PubMed PMID: 26765142.
2: Hoekstra WJ, Hargrove TY, Wawrzak Z, da Gama Jaen Batista D, da Silva CF, Nefertiti AS, Rachakonda G, Schotzinger RJ, Villalta F, Soeiro Mde N, Lepesheva GI. Clinical Candidate VT-1161's Antiparasitic Effect In Vitro, Activity in a Murine Model of Chagas Disease, and Structural Characterization in Complex with the Target Enzyme CYP51 from Trypanosoma cruzi. Antimicrob Agents Chemother. 2015 Dec 7;60(2):1058-66. doi: 10.1128/AAC.02287-15. PubMed PMID: 26643331; PubMed Central PMCID: PMC4750653.
3: Gebremariam T, Wiederhold NP, Fothergill AW, Garvey EP, Hoekstra WJ, Schotzinger RJ, Patterson TF, Filler SG, Ibrahim AS. VT-1161 Protects Immunosuppressed Mice from Rhizopus arrhizus var. arrhizus Infection. Antimicrob Agents Chemother. 2015 Dec;59(12):7815-7. doi: 10.1128/AAC.01437-15. PubMed PMID: 26369977; PubMed Central PMCID: PMC4649228.
4: Shubitz LF, Trinh HT, Galgiani JN, Lewis ML, Fothergill AW, Wiederhold NP, Barker BM, Lewis ER, Doyle AL, Hoekstra WJ, Schotzinger RJ, Garvey EP. Evaluation of VT-1161 for Treatment of Coccidioidomycosis in Murine Infection Models. Antimicrob Agents Chemother. 2015 Dec;59(12):7249-54. doi: 10.1128/AAC.00593-15. PubMed PMID: 26369964; PubMed Central PMCID: PMC4649211.
5: Garvey EP, Hoekstra WJ, Schotzinger RJ, Sobel JD, Lilly EA, Fidel PL Jr. Efficacy of the clinical agent VT-1161 against fluconazole-sensitive and -resistant Candida albicans in a murine model of vaginal candidiasis. Antimicrob Agents Chemother. 2015 Sep;59(9):5567-73. doi: 10.1128/AAC.00185-15. PubMed PMID: 26124165; PubMed Central PMCID: PMC4538529.
6: Garvey EP, Hoekstra WJ, Moore WR, Schotzinger RJ, Long L, Ghannoum MA. VT-1161 dosed once daily or once weekly exhibits potent efficacy in treatment of dermatophytosis in a guinea pig model. Antimicrob Agents Chemother. 2015 Apr;59(4):1992-7. doi: 10.1128/AAC.04902-14. PubMed PMID: 25605358; PubMed Central PMCID: PMC4356789.
7: Moriyama B, Gordon LA, McCarthy M, Henning SA, Walsh TJ, Penzak SR. Emerging drugs and vaccines for candidemia. Mycoses. 2014 Dec;57(12):718-33. doi: 10.1111/myc.12265. Review. PubMed PMID: 25294098; PubMed Central PMCID: PMC4269330.
8: Warrilow AG, Hull CM, Parker JE, Garvey EP, Hoekstra WJ, Moore WR, Schotzinger RJ, Kelly DE, Kelly SL. The clinical candidate VT-1161 is a highly potent inhibitor of Candida albicans CYP51 but fails to bind the human enzyme. Antimicrob Agents Chemother. 2014 Dec;58(12):7121-7. doi: 10.1128/AAC.03707-14. PubMed PMID: 25224009; PubMed Central PMCID: PMC4249504.
9: Hoekstra WJ, Garvey EP, Moore WR, Rafferty SW, Yates CM, Schotzinger RJ. Design and optimization of highly-selective fungal CYP51 inhibitors. Bioorg Med Chem Lett. 2014 Aug 1;24(15):3455-8. doi: 10.1016/j.bmcl.2014.05.068. PubMed PMID: 24948565.
10: Walker K. Interscience Conference on Antimicrobial Agents and Chemotherapy - 50th Annual Meeting - Research on Promising New Agents: Part 2. IDrugs. 2010 Nov;13(11):746-8. PubMed PMID: 21046516.

Explore Compound Types